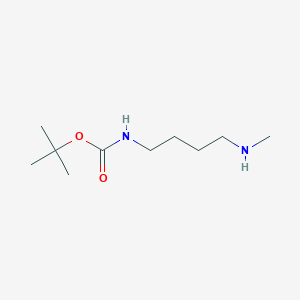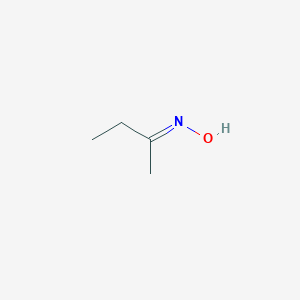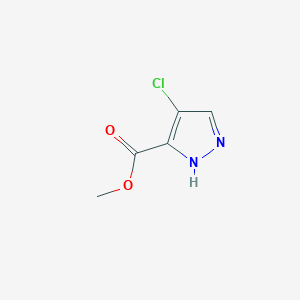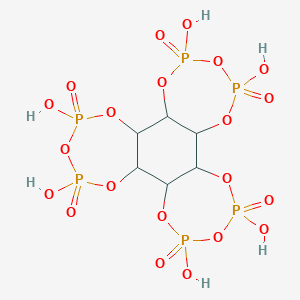
(4-メチル-2-オキソ-2H-キノリン-1-イル)酢酸
説明
(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌用途
キノリン誘導体は、抗菌性を有することが示されており、新規抗生物質または抗菌剤の開発に役立つ可能性があります。 研究は、(4-メチル-2-オキソ-2H-キノリン-1-イル)酢酸の様々な細菌株に対する有効性とその細菌感染症治療における潜在的な用途に焦点を当てることができます .
抗炎症用途
これらの化合物は、抗炎症作用も示しており、炎症性疾患の治療における使用または抗炎症薬の成分としての研究の可能性を示唆しています .
抗癌用途
キノリン誘導体は抗癌活性を示しており、(4-メチル-2-オキソ-2H-キノリン-1-イル)酢酸は、癌治療剤としての可能性について研究できることを示唆しています .
駆虫用途
キノリン誘導体の駆虫活性は、それらが寄生虫による蠕虫感染症の治療に使用できる可能性を示唆しています。 研究は、この化合物を用いた新規駆虫薬の開発を探求することができます .
抗糖尿病用途
一部のキノリン誘導体の抗糖尿病作用を考えると、(4-メチル-2-オキソ-2H-キノリン-1-イル)酢酸を糖尿病の管理または治療に使用する可能性があります .
抗真菌および抗原虫用途
これらの化合物は、抗真菌および抗原虫剤としても役立ち、真菌感染症と原虫感染症の治療における使用につながる可能性があります .
太陽光発電用途
キノリン誘導体は、第3世代の太陽光発電用途で使用されており、(4-メチル-2-オキソ-2H-キノリン-1-イル)酢酸は、太陽電池における潜在的な用途について研究できることを示唆しています .
医薬品化学
キノリン誘導体の医薬品化学における汎用性は、抗癌剤から抗マラリア剤の治療まで、幅広い用途でよく文書化されています。 この化合物の医薬品化学における役割は、特に複雑な分子構造の合成において、さらに探求することができます
特性
IUPAC Name |
2-(4-methyl-2-oxoquinolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-6-11(14)13(7-12(15)16)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKWCKNFSMMXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296246 | |
| Record name | (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
103368-21-4 | |
| Record name | (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















